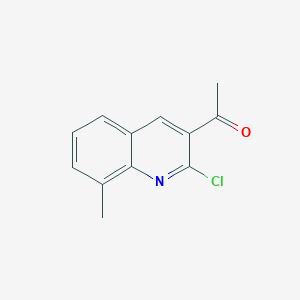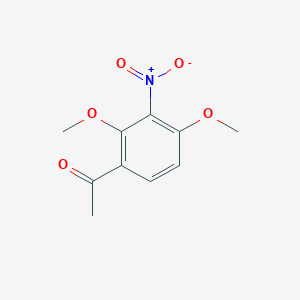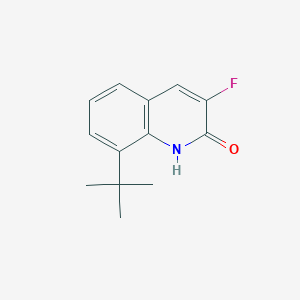
3-Chloro-5-(cyclohexylmethoxy)pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cloro-5-(ciclohexilmetoxi)piridazina es un compuesto heterocíclico con la fórmula molecular C11H15ClN2O. Es un derivado de la piridazina, caracterizado por la presencia de un átomo de cloro en la tercera posición y un grupo ciclohexilmetoxi en la quinta posición del anillo de piridazina.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 3-Cloro-5-(ciclohexilmetoxi)piridazina típicamente involucra los siguientes pasos:
Material de partida: La síntesis comienza con la preparación de 3-cloropiridazina.
Reacción de Sustitución: La 3-cloropiridazina sufre una reacción de sustitución nucleofílica con ciclohexilmetanol en presencia de una base como el carbonato de potasio. La reacción se lleva a cabo en un solvente aprótico como la dimetilformamida a temperaturas elevadas para facilitar la sustitución.
Purificación: El producto se purifica luego utilizando técnicas como la recristalización o la cromatografía en columna para obtener el compuesto deseado con alta pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción de 3-Cloro-5-(ciclohexilmetoxi)piridazina puede involucrar procesos de flujo continuo para mejorar la eficiencia y el rendimiento. El uso de reactores automatizados y sistemas de monitoreo en tiempo real garantiza la calidad constante y la escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
3-Cloro-5-(ciclohexilmetoxi)piridazina puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno para introducir grupos funcionales como grupos hidroxilo o carbonilo.
Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio para convertir el compuesto en sus formas reducidas correspondientes.
Sustitución: El átomo de cloro en la tercera posición puede ser sustituido por otros nucleófilos, como aminas o tioles, en condiciones apropiadas.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio en un medio ácido o peróxido de hidrógeno en presencia de un catalizador.
Reducción: Hidruro de litio y aluminio en éter anhidro o borohidruro de sodio en metanol.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidruro de sodio o el carbonato de potasio.
Principales Productos Formados
Oxidación: Formación de derivados hidroxilo o carbonilo.
Reducción: Formación de derivados de piridazina reducidos.
Sustitución: Formación de derivados de piridazina sustituidos con varios grupos funcionales.
Aplicaciones Científicas De Investigación
3-Cloro-5-(ciclohexilmetoxi)piridazina tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de compuestos heterocíclicos más complejos.
Biología: Se estudia por sus potenciales actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga por su potencial como intermedio farmacéutico en el desarrollo de nuevos fármacos.
Industria: Se utiliza en el desarrollo de agroquímicos y otros productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 3-Cloro-5-(ciclohexilmetoxi)piridazina implica su interacción con objetivos moleculares y vías específicas. El compuesto puede actuar uniéndose a enzimas o receptores, modulando así su actividad. Los objetivos moleculares y las vías exactas dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
3-Cloro-5-(metoxi-metil)piridazina: Estructura similar pero con un grupo metoxi-metil en lugar de un grupo ciclohexilmetoxi.
3-Cloro-5-(fenoxi-metil)piridazina: Estructura similar pero con un grupo fenoxi-metil en lugar de un grupo ciclohexilmetoxi.
3-Cloro-5-(etoxi-metil)piridazina: Estructura similar pero con un grupo etoxi-metil en lugar de un grupo ciclohexilmetoxi.
Singularidad
3-Cloro-5-(ciclohexilmetoxi)piridazina es único debido a la presencia del grupo ciclohexilmetoxi, que confiere propiedades fisicoquímicas distintas y potenciales actividades biológicas. Esta singularidad lo convierte en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
Número CAS |
1346691-31-3 |
|---|---|
Fórmula molecular |
C11H15ClN2O |
Peso molecular |
226.70 g/mol |
Nombre IUPAC |
3-chloro-5-(cyclohexylmethoxy)pyridazine |
InChI |
InChI=1S/C11H15ClN2O/c12-11-6-10(7-13-14-11)15-8-9-4-2-1-3-5-9/h6-7,9H,1-5,8H2 |
Clave InChI |
FNSHIWSEVBIKBA-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)COC2=CC(=NN=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 5-oxo-2,3,4,5-tetrahydrobenzo[b]oxepine-7-carboxylate](/img/structure/B11882589.png)
![6'-Fluoro-1'-methylspiro[azetidine-3,4'-benzo[d][1,3]oxazin]-2'(1'H)-one](/img/structure/B11882598.png)


![5-Isobutyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11882609.png)
![1-Bromoimidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B11882621.png)



![Ethyl 5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrimidine-3-carboxylate](/img/structure/B11882645.png)


![Ethyl 1-methyl-7-oxo-4,7-dihydro-1H-pyrazolo[4,3-b]pyridine-6-carboxylate](/img/structure/B11882681.png)
![2-Methyl-5-phenyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11882687.png)
